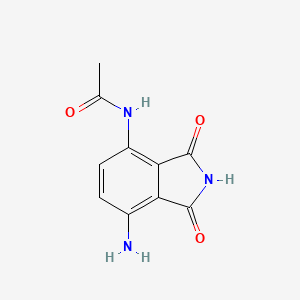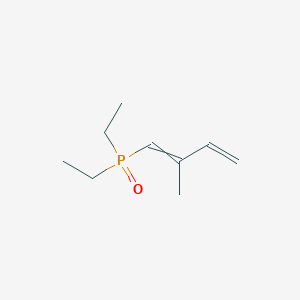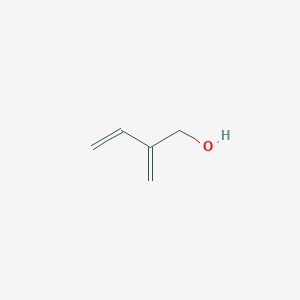
3-Buten-1-ol, 2-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Buten-1-ol, 2-methylene-: is an organic compound with the molecular formula C₅H₈O. It is a type of unsaturated alcohol, characterized by the presence of both a hydroxyl group (-OH) and a double bond within its structure. This compound is also known by other names such as 2-methylene-3-buten-1-ol. It is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Buten-1-ol, 2-methylene- can be achieved through several methods. One common method involves the isomerization of isoprene alcohol in the presence of a catalyst. The catalyst used is typically a granular Raney nickel type metal alloy, which includes elements such as aluminum, nickel, and another metal like chromium, zinc, molybdenum, or iron. The reaction is carried out at temperatures ranging from 50 to 120 degrees Celsius .
Industrial Production Methods: In industrial settings, the production of 3-Buten-1-ol, 2-methylene- can involve the use of supercritical carbon dioxide in coordination with a catalyst such as HZSM-5. This method enhances the reactivity of the reaction system by activating formaldehyde to carbon positive ions, which then react with isobutene to form the desired product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Buten-1-ol, 2-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the alcohol group to a carbonyl group.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon can be used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride can be used to replace the hydroxyl group with a chlorine atom.
Major Products Formed:
Oxidation: The major product is typically a carbonyl compound.
Reduction: The major product is a saturated alcohol.
Substitution: The major product is a halogenated compound.
Aplicaciones Científicas De Investigación
3-Buten-1-ol, 2-methylene- has several applications in scientific research:
Chemistry: It is used as a starting material in the synthesis of various organic compounds.
Biology: It can be used in studies involving the reactivity of unsaturated alcohols.
Industry: It is used in the production of fragrances and other chemical products.
Mecanismo De Acción
The mechanism of action of 3-Buten-1-ol, 2-methylene- involves its reactivity with other chemical species. For example, in the Prins reaction, the compound reacts with formaldehyde in the presence of a catalyst to form a new carbon-carbon bond. The reaction involves the activation of formaldehyde to carbon positive ions, which then react with the carbon negative ions generated from isobutene .
Comparación Con Compuestos Similares
3-Buten-1-ol: This compound has a similar structure but lacks the methylene group.
3-Buten-2-ol: This compound has the hydroxyl group on the second carbon atom.
3-Methyl-2-buten-1-ol: This compound has a methyl group attached to the second carbon atom
Uniqueness: 3-Buten-1-ol, 2-methylene- is unique due to the presence of the methylene group, which enhances its reactivity in various chemical reactions. This makes it a valuable compound in synthetic chemistry and industrial applications.
Propiedades
Número CAS |
13429-21-5 |
|---|---|
Fórmula molecular |
C5H8O |
Peso molecular |
84.12 g/mol |
Nombre IUPAC |
2-methylidenebut-3-en-1-ol |
InChI |
InChI=1S/C5H8O/c1-3-5(2)4-6/h3,6H,1-2,4H2 |
Clave InChI |
LMYXCSGJPKDGLM-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



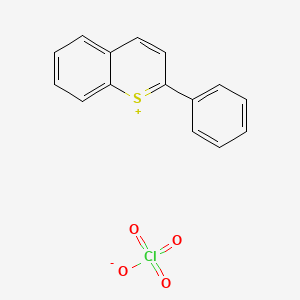
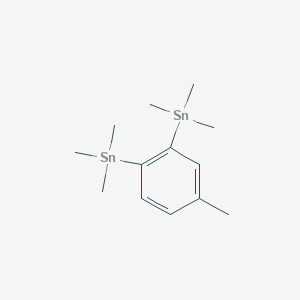
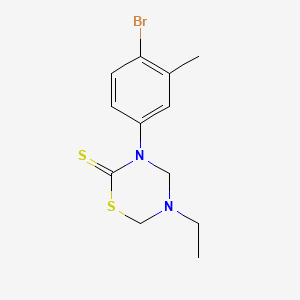

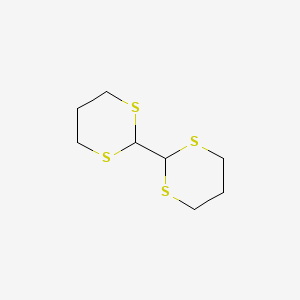


![(2E)-1,7,7-Trimethyl-N-phenylbicyclo[2.2.1]heptan-2-imine](/img/structure/B14710420.png)
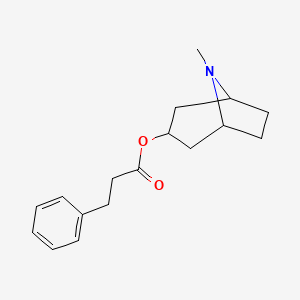
![10-Hydroxy-2,3-dihydropyrrolo[1,2-b]isoquinoline-1,5-dione](/img/structure/B14710441.png)
